diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylene}malonate
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Overview
Description
Diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylene}malonate is a chemical compound with the molecular formula C20H22N2O5 . Its CAS number is 131169-01-2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 370.4 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I checked .Scientific Research Applications
- The compound was evaluated in vitro against the promastigote form of Leishmania amazonensis. It showed moderate activity (IC50 = 91.1 µM) .
- The study of this heterocycle in biological applications benefits from novel derivatives like this compound .
- While not directly studied for antiviral activity, similar amidoxime derivatives have been explored in antiviral research .
- Although not specifically tested here, compounds with similar structural features (e.g., imidazole-containing compounds) have shown good antimicrobial potential .
Antileishmanial Activity
Synthetic Methodology
Amidoxime and Phosphonyl Functional Groups
Potential Antiviral Properties: (Additional Context):
Antimicrobial Potential: (Additional Context):
Biological and Clinical Applications of Indole Derivatives (Additional Context):
Mechanism of Action
properties
IUPAC Name |
diethyl 2-[[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylidene]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-4-26-19(24)15(20(25)27-5-2)11-22-16-12-21-13(3)17(16)18(23)14-9-7-6-8-10-14/h6-12,21-22H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQFBLPRDXRWTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CNC(=C1C(=O)C2=CC=CC=C2)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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